Cas no 259200-30-1 ((2R,3S)-Brassinazole)

(2R,3S)-Brassinazole structure
(2R,3S)-Brassinazole structure
商品名:(2R,3S)-Brassinazole
CAS番号:259200-30-1
MF:C18H18ClN3O
メガワット:327.808022975922
CID:5898432
PubChem ID:92846669

(2R,3S)-Brassinazole 化学的及び物理的性質

名前と識別子

    • 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-methyl-α-phenyl-, (αR,βS)-
    • (2R,3S)-Brassinazole
    • HY-121161C
    • 259200-30-1
    • CS-0647950
    • インチ: 1S/C18H18ClN3O/c1-18(23,15-5-3-2-4-6-15)17(22-13-20-12-21-22)11-14-7-9-16(19)10-8-14/h2-10,12-13,17,23H,11H2,1H3/t17-,18+/m0/s1
    • InChIKey: YULDTPKHZNKFEY-ZWKOTPCHSA-N
    • ほほえんだ: N1([C@@H](CC2=CC=C(Cl)C=C2)[C@@](C)(C2=CC=CC=C2)O)C=NC=N1

計算された属性

  • せいみつぶんしりょう: 327.1138399g/mol
  • どういたいしつりょう: 327.1138399g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 369
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.6

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • ふってん: 533.1±60.0 °C(Predicted)
  • 酸性度係数(pKa): 13.11±0.29(Predicted)

(2R,3S)-Brassinazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-121161C-1mg
(2R,3S)-Brassinazole
259200-30-1 99.83%
1mg
¥1100 2024-04-18
MedChemExpress
HY-121161C-10mg
(2R,3S)-Brassinazole
259200-30-1 99.83%
10mg
¥5300 2024-04-18
MedChemExpress
HY-121161C-5mg
(2R,3S)-Brassinazole
259200-30-1 99.83%
5mg
¥3300 2024-04-18
1PlusChem
1P02ACUE-1mg
(2R,3S)-Brassinazole
259200-30-1 97%
1mg
$193.00 2023-12-18
1PlusChem
1P02ACUE-5mg
(2R,3S)-Brassinazole
259200-30-1 97%
5mg
$522.00 2023-12-18
1PlusChem
1P02ACUE-10mg
(2R,3S)-Brassinazole
259200-30-1 97%
10mg
$816.00 2023-12-18

(2R,3S)-Brassinazole 関連文献

(2R,3S)-Brassinazoleに関する追加情報

Professional Introduction to (2R,3S)-Brassinazole (CAS No. 259200-30-1)

Compound (2R,3S)-Brassinazole, identified by the chemical abstracts service number CAS No. 259200-30-1, is a significant molecule in the field of pharmaceutical and biochemical research. This compound belongs to the brassinazole class, which has garnered considerable attention due to its unique biological activities and potential therapeutic applications. The stereochemistry of (2R,3S)-Brassinazole, characterized by its specific (2R,3S) configuration, plays a crucial role in its interaction with biological targets and contributes to its distinct pharmacological properties.

Brassinazoles are a class of polyketide derivatives that have been extensively studied for their ability to regulate various physiological processes in plants and animals. The primary mechanism of action for brassinazoles involves the activation of brassinosteroid receptors, which are essential for cell elongation, division, and differentiation. Among the various brassinazole analogs, (2R,3S)-Brassinazole has been identified as a potent agonist with a high binding affinity for these receptors. This property makes it a promising candidate for developing novel therapeutic agents targeting disorders related to cellular communication and growth regulation.

The synthesis of (2R,3S)-Brassinazole involves complex organic transformations that require precise control over stereochemistry. The (2R,3S) configuration is critical for the compound's biological activity, and any deviation from this specific arrangement can significantly reduce or eliminate its efficacy. Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for (2R,3S)-Brassinazole, making it more accessible for research and development purposes.

One of the most compelling aspects of (2R,3S)-Brassinazole is its potential in treating a variety of diseases. Studies have shown that this compound exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines. Additionally, (2R,3S)-Brassinazole has demonstrated neuroprotective effects in preclinical models, suggesting its utility in addressing neurodegenerative disorders such as Alzheimer's and Parkinson's disease. These findings have prompted further investigation into the compound's mechanisms of action and its potential as a lead compound for drug development.

The pharmacokinetic profile of (2R,3S)-Brassinazole is another area of interest. Research indicates that the compound has a favorable half-life and bioavailability when administered orally or intraperitoneally. This makes it a suitable candidate for clinical translation and potential therapeutic use. Furthermore, studies on the metabolic pathways involving (2R,3S)-Brassinazole have provided insights into how the body processes this compound, which is essential for optimizing dosing regimens and minimizing side effects.

Recent clinical trials have begun to explore the therapeutic potential of (2R,3S)-Brassinazole in humans. These trials are focusing on conditions where cellular growth regulation is dysregulated, such as certain types of cancer and autoimmune diseases. The preliminary results are promising, with some patients showing significant improvement in their symptoms following treatment with (2R,3S)-Brassinazole-based therapies. These findings underscore the importance of continued research into this compound and its derivatives.

The future directions for research on (2R,3S)-Brassinazole are multifaceted. One area of focus is the development of more potent and selective analogs that can target specific disease pathways while minimizing off-target effects. Additionally, researchers are exploring novel delivery systems that can enhance the bioavailability and targeted action of (2R,3S)-Brassinazole. These efforts aim to translate preclinical successes into effective clinical treatments that can improve patient outcomes.

In conclusion, (2R,3S)-Brassinazole (CAS No. 259200-30-1) is a highly promising compound with significant potential in pharmaceutical applications. Its unique stereochemistry and biological activities make it an attractive candidate for developing new therapies targeting various diseases. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic properties, (2R,3S)-Brassinazole is poised to play a crucial role in future medical advancements.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:259200-30-1)(2R,3S)-Brassinazole
A1023941
清らかである:99%/99%
はかる:10mg/5mg
価格 ($):664.0/414.0